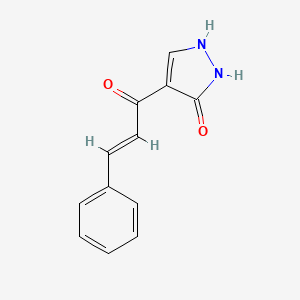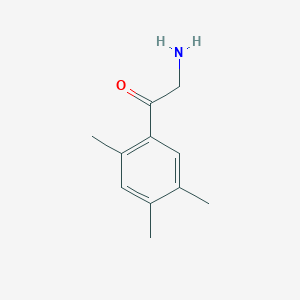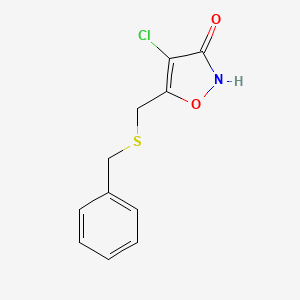
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the reaction of benzylthiol with a suitable isoxazole precursor under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom at the 4-position of the isoxazole ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0-25°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the isoxazole ring.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated isoxazole derivatives.
Substitution: Isoxazole derivatives with various substituents at the 4-position.
Applications De Recherche Scientifique
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloroisoxazole: Lacks the benzylthio group, making it less versatile in terms of chemical modifications.
5-(methylthio)methyl-4-chloroisoxazole: Similar structure but with a methylthio group instead of a benzylthio group, which may affect its reactivity and biological activity.
5-((phenylthio)methyl)-4-chloroisoxazole:
Uniqueness
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of both the benzylthio and chloro groups, which provide a combination of reactivity and stability
Propriétés
Numéro CAS |
89661-01-8 |
|---|---|
Formule moléculaire |
C11H10ClNO2S |
Poids moléculaire |
255.72 g/mol |
Nom IUPAC |
5-(benzylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H10ClNO2S/c12-10-9(15-13-11(10)14)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
Clé InChI |
XMSBVOKGBQLFPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC2=C(C(=O)NO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)



![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)
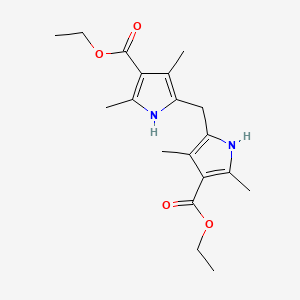
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)

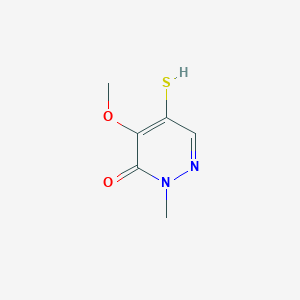
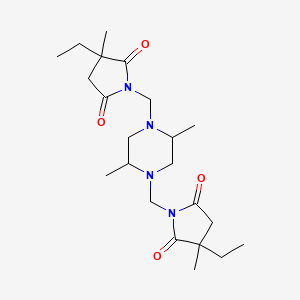

![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
